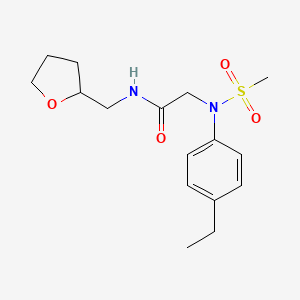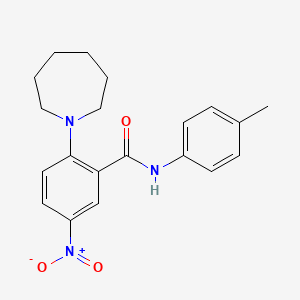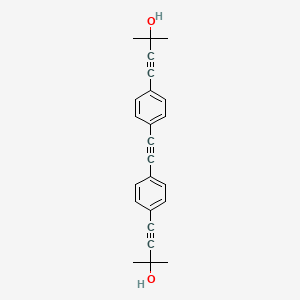![molecular formula C26H25NO B4023698 N-(4-ethylphenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4023698.png)
N-(4-ethylphenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds like N-(4-Ethylphenyl)-15-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide often involves multi-step chemical reactions, including condensation, cyclization, and functionalization. For example, three-component condensation reactions have been utilized for the synthesis of structurally related compounds, demonstrating the complexity and creativity involved in organic synthesis (Zamaraeva et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-Ethylphenyl)-15-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide can be elucidated using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. These analyses reveal the spatial arrangement of atoms within the molecule and are crucial for understanding its chemical behavior and interactions (Kurbanova et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving N-(4-Ethylphenyl)-15-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide are influenced by its functional groups and molecular structure. Reactions such as nucleophilic substitutions, electrophilic additions, and rearrangements are common for complex organic molecules, depending on the reactive sites present in the molecule.
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, provide insights into its potential applications and behavior in different environments. The crystal structure, for instance, is determined by XRD and contributes to understanding the compound's stability and reactivity (Magerramov et al., 2010).
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-15-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO/c1-3-17-12-14-18(15-13-17)27-25(28)26(2)16-23-19-8-4-6-10-21(19)24(26)22-11-7-5-9-20(22)23/h4-15,23-24H,3,16H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGYYZPOAHEEBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2(CC3C4=CC=CC=C4C2C5=CC=CC=C35)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(3-bromophenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4023621.png)

![N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4023631.png)
![2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4023633.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide](/img/structure/B4023644.png)
![5,5'-[(4-methylphenyl)methylene]bis[2-(allylthio)-6-hydroxy-4(3H)-pyrimidinone]](/img/structure/B4023649.png)

![1-[2-(2,3-dimethoxy-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B4023664.png)
![N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetamide](/img/structure/B4023674.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B4023682.png)
![6-acetyl-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4023687.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}ethyl phenylcarbamate](/img/structure/B4023702.png)
![N-[4-(dimethylamino)benzyl]-N-[3-(2-furyl)-4-phenylbutyl]acetamide](/img/structure/B4023711.png)